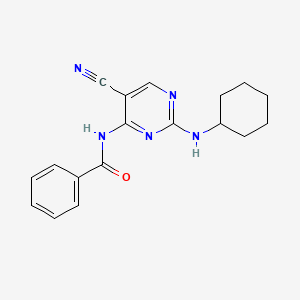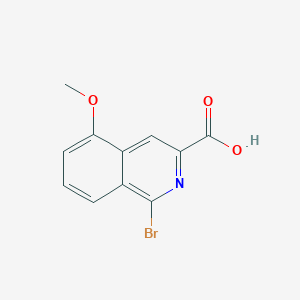![molecular formula C9H10O3S B12943763 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as thienopyrans. These compounds are characterized by a fused ring system containing both sulfur and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
The synthesis of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires a basic medium and can be catalyzed by morpholine and diethylamine . The reaction is carried out at a lower temperature (40–41°C) to improve the yield and reduce the formation of by-products .
Analyse Des Réactions Chimiques
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl cyanoacetate, malononitrile, and cyanoacetamide . The major products formed from these reactions are pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These reactions are typically carried out under mild conditions to ensure high yields and minimize side reactions.
Applications De Recherche Scientifique
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticonvulsant, antibacterial, antitumor, anti-inflammatory, antidepressant, and antiviral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Ras-related GTPases by binding to the Rab7 nucleotide binding site . This inhibition can reduce class switch DNA recombination (CSR) in B cells and affect the survival of plasma cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be compared with other similar compounds, such as 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans and pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These compounds share a similar fused ring system but differ in their functional groups and biological activities. For instance, 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans exhibit anticonvulsant activity, while pyrano[4’,3’:4,5]thieno[2,3-b]pyridines have been studied for their antibacterial and antitumor properties
Propriétés
Formule moléculaire |
C9H10O3S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
5-methyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c1-5-2-6-7(9(10)11)4-13-8(6)3-12-5/h4-5H,2-3H2,1H3,(H,10,11) |
Clé InChI |
LIGDWNFSWUPPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(CO1)SC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


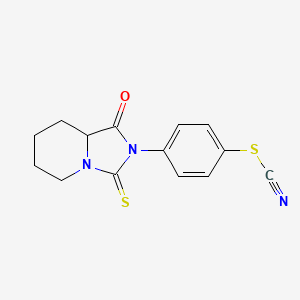
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
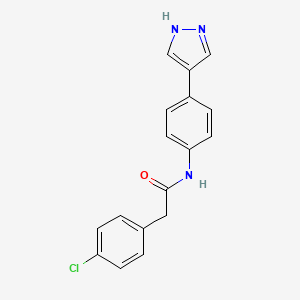
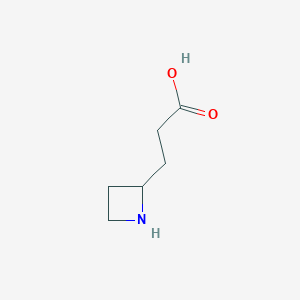


![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)
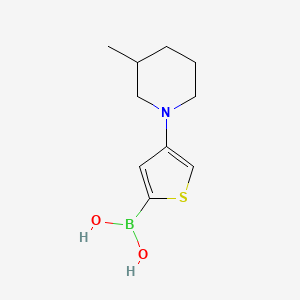
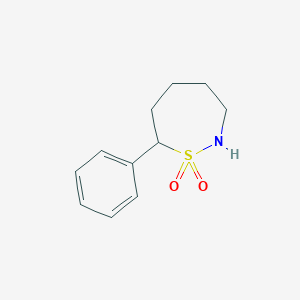
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

